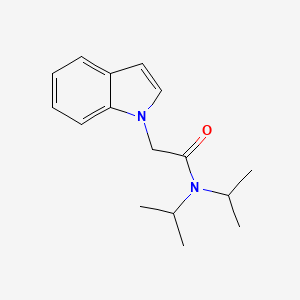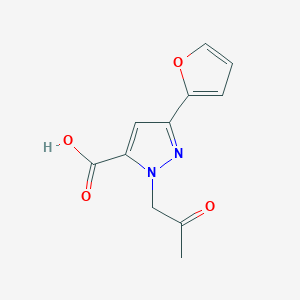
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid, also known as FOPPA, is an organic compound belonging to the class of pyrazoles. It is an important intermediate for the synthesis of various bioactive compounds, such as drugs, pesticides, and dyes. FOPPA has been extensively studied for its unique properties and has been found to have various applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole carboxylic acid derivatives, significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. Pyrazole carboxylic acid derivatives' synthesis methods are diverse, supporting their applicability in medicinal chemistry as potential therapeutic agents. This review highlights various synthetic approaches and the biological significance of these derivatives, serving as a guide for future research in drug discovery (Cetin, 2020).
Anticancer and Antioxidant Agents
The development of anticancer agents through Knoevenagel condensation products, including pyrazole derivatives, outlines the importance of these compounds in targeting various cancer mechanisms. Pyrazole derivatives synthesized using Knoevenagel condensation have shown remarkable anticancer activity by interacting with different cancer targets like DNA, microtubules, and various enzymes. This review underscores the efficiency of such condensation reactions in generating biologically active molecules, particularly highlighting their role in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Therapeutic Applications
Recent advances in pyrazolines, a class of nitrogen-containing five-membered ring heterocyclic compounds, have revealed a wide range of therapeutic applications. Pyrazoline derivatives exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The therapeutic potential of these compounds underscores their significance in drug development and highlights the active research area aiming to explore new pharmacological effects and applications of pyrazoline derivatives (Shaaban, Mayhoub, & Farag, 2012).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including pyrazole carboxylic acid derivatives, has shown their inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding the mechanisms behind biocatalyst inhibition by carboxylic acids is crucial for metabolic engineering strategies aimed at improving microbial tolerance and industrial performance. This knowledge is vital for the development of robust microbial strains for the efficient production of carboxylic acids and their derivatives, highlighting the intersection between chemical synthesis and biotechnological application (Jarboe, Royce, & Liu, 2013).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-2-(2-oxopropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)6-13-9(11(15)16)5-8(12-13)10-3-2-4-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOXEZQLPBPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-1-(2-oxopropyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



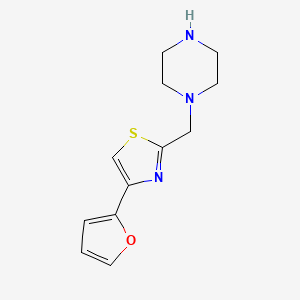
![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)
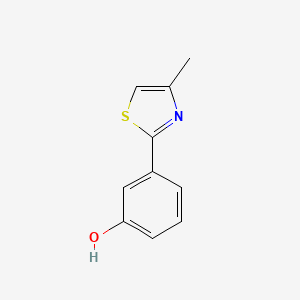
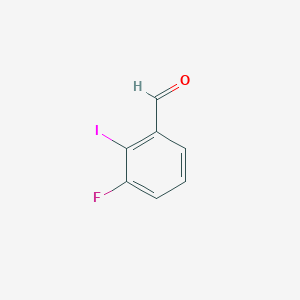
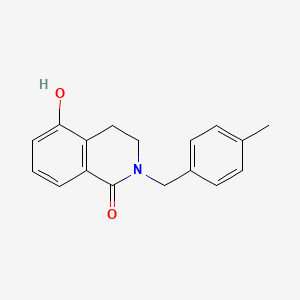
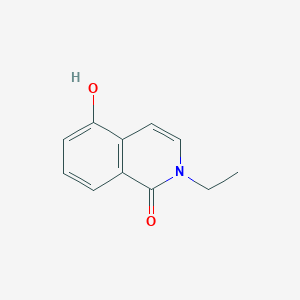
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
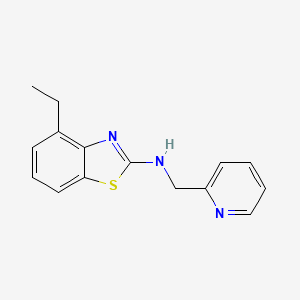
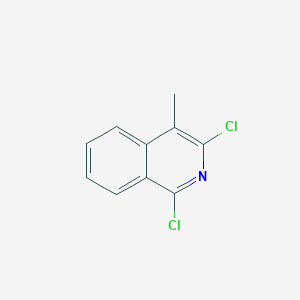
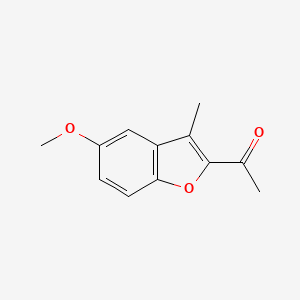
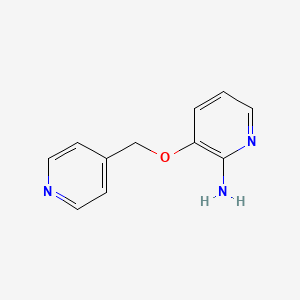
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide](/img/structure/B1438889.png)
